molecular formula C6H10Cl2Si B1580664 Diallyldichlorosilane CAS No. 3651-23-8

Diallyldichlorosilane

Cat. No. B1580664
CAS RN: 3651-23-8
M. Wt: 181.13 g/mol
InChI Key: VTEHVUWHCBXMPI-UHFFFAOYSA-N
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Patent
US04920184

Procedure details

To a one-liter 3-neck flask with reflux condenser and dropping funnel, 29 g (170 mmoles) of SiCl4 in 150 mL of anhydrous ether were added. Allyl magnesium bromide solution [from 10 g (400 mmoles) of magnesium and 41.5 g (34 mmoles) of allyl bromide in 250 mL of anhydrous ether], filtered through glass wool, was added dropwise, MgBrCl precipitating. After boiling for 1.5 hours under reflux and washing the residue, diallyldichlorosilane was obtained at 56° C. and 16 hPa as a colorless liquid in a 15% yield.
Name
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
400 mmol
Type
reactant
Reaction Step Two
Quantity
34 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
MgBrCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1]([Cl:5])(Cl)(Cl)[Cl:2].[CH2:6]([Mg]Br)[CH:7]=[CH2:8].[Mg].[CH2:12](Br)[CH:13]=[CH2:14]>CCOCC>[CH2:6]([Si:1]([CH2:14][CH:13]=[CH2:12])([Cl:5])[Cl:2])[CH:7]=[CH2:8]

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C=C)[Mg]Br
Name
Quantity
400 mmol
Type
reactant
Smiles
[Mg]
Name
Quantity
34 mmol
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
MgBrCl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a one-liter 3-neck flask with reflux condenser
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
washing the residue

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C=C)[Si](Cl)(Cl)CC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.